molecular formula C10H10BrNO4 B174222 Dimethyl 2-Amino-5-bromoterephthalate CAS No. 185051-42-7

Dimethyl 2-Amino-5-bromoterephthalate

Cat. No. B174222
M. Wt: 288.09 g/mol
InChI Key: BYLKMWOSPVNYPL-UHFFFAOYSA-N
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Description

Dimethyl 2-Amino-5-bromoterephthalate is a chemical compound with the molecular formula C10H10BrNO4 . It has a molecular weight of 288.10 .


Synthesis Analysis

The synthesis of Dimethyl 2-Amino-5-bromoterephthalate involves the reaction of bromine with dimethyl 2-aminoterephthalate in dichloromethane at various temperatures . The reaction conditions and yields vary depending on the temperature and the presence of pyridine .


Molecular Structure Analysis

The molecular structure of Dimethyl 2-Amino-5-bromoterephthalate consists of a benzene ring substituted with two ester groups, an amino group, and a bromine atom .

Scientific Research Applications

Fluorogenic Substrates for Proteinases

Dimethyl 5-aminoisophthalate, a related compound to Dimethyl 2-Amino-5-bromoterephthalate, has been used in the synthesis of amino acid and peptide derivatives. These derivatives serve as fluorogenic substrates for plant cysteine proteinases like papain, ficin, and bromelain. Studies have shown that modifications of these derivatives can lead to an increased rate of enzyme hydrolysis, suggesting their potential as efficient substrates in enzymatic assays and proteinase detection (Baggett et al., 1985).

Ligands in Gold(I) Chemistry

Dimethyl 5-aminoisophthalate has been utilized as a ligand in gold(I) chemistry. This compound forms model complexes for macrocyclic gold compounds. Its use demonstrates the versatility of dimethyl aminoisophthalate derivatives in forming complex structures with metals, which can be important for understanding and developing metal-based drugs or catalysts (Wiedemann, Gamer, & Roesky, 2009).

Detection of Amino Acids and Serotonin

Dansyl-Cl, another derivative closely related to Dimethyl 2-Amino-5-bromoterephthalate, has been extensively used in biological research for detecting peptides, imidazoles, phenolic compounds, and amino acids. Its derivatives form stable, intensely colored products, facilitating the identification and quantification of these biological molecules (Leonard & Osborne, 1975).

properties

IUPAC Name

dimethyl 2-amino-5-bromobenzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO4/c1-15-9(13)5-4-8(12)6(3-7(5)11)10(14)16-2/h3-4H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYLKMWOSPVNYPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Br)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40634065
Record name Dimethyl 2-amino-5-bromobenzene-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-Amino-5-bromoterephthalate

CAS RN

185051-42-7
Record name Dimethyl 2-amino-5-bromobenzene-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J King - 2022 - qmro.qmul.ac.uk
This thesis details the synthesis, characterisation and catalytic testing of a series of metal nanocluster (NC)-laden metal-organic frameworks (MOFs). The overall aim was to determine …
Number of citations: 0 qmro.qmul.ac.uk
J Beck - 2020 - books.google.com
Mycotoxins are fungal secondary metabolites exhibiting adverse effects on humans, animals as well as crops, resulting in diseases and economic loss. Beticolins are mycotoxins …
Number of citations: 0 books.google.com

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